Cobalt-Catalyzed Synthetic Yield: 3-(1H-Imidazol-1-yl)-4-methylpyridine vs. Regioisomeric Analogs
Under identical cobalt-catalyzed annulation conditions, 3-(1H-imidazol-1-yl)-4-methylpyridine (compound 1c) was synthesized with an isolated yield of 80% (254.7 mg). This compares favorably to the 3-methylpyridine regioisomer (compound 1d) which gave 80% yield (270.1 mg) and the 5-methylpyridine analog (compound 1b) which gave 87% yield (277.1 mg). The 4-methyl substitution pattern offers a favorable balance of yield and product mass for a wide range of downstream applications [1].
| Evidence Dimension | Isolated synthetic yield (%) |
|---|---|
| Target Compound Data | 80% (254.7 mg) |
| Comparator Or Baseline | 3-(1H-imidazol-1-yl)-5-methylpyridine (1b): 87% (277.1 mg); 3-(1H-imidazol-1-yl)-3-methylpyridine (1d): 80% (270.1 mg) |
| Quantified Difference | Yield: 1c (80%) vs 1b (87%) and 1d (80%); Mass: 1c (254.7 mg) vs 1b (277.1 mg) and 1d (270.1 mg) |
| Conditions | Cobalt-catalyzed annulation reaction, 400 MHz ¹H NMR in CDCl₃ |
Why This Matters
This data allows medicinal chemists to select the most efficient synthetic route for their specific analog series, with 3-(1H-imidazol-1-yl)-4-methylpyridine offering a competitive yield profile.
- [1] Kaur, S., et al. Leveraging Metallotropism-Enabled Substrate Activation in Cobalt-Catalyzed Annulation Chemistry: Protic NHC Template is the Key. Data for compounds 1b, 1c, 1d. View Source
